![molecular formula C13H30IN9O8P2 B609319 MRS 2500 四铵盐 CAS No. 630103-23-0](/img/structure/B609319.png)
MRS 2500 四铵盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MRS 2500 tetraammonium salt is a highly potent and selective antagonist of the platelet P2Y1 receptor . It inhibits ADP-induced aggregation of human platelets with an IC50 value of 0.95 nM . It also inhibits the upregulation of NTPDase1 by ATPγS .
Molecular Structure Analysis
The molecular formula of MRS 2500 tetraammonium salt is C13H30IN9O8P2 . The InChI string isInChI=1S/C13H18IN5O8P2.4H3N/c1-15-10-9-11 (18-12 (14)17-10)19 (5-16-9)7-2-8 (27-29 (23,24)25)13 (3-6 (7)13)4-26-28 (20,21)22;;;;/h5-8H,2-4H2,1H3, (H,15,17,18) (H2,20,21,22) (H2,23,24,25);4*1H3/t6-,7+,8+,13+;;;;/m1..../s1
. Physical And Chemical Properties Analysis
The molecular weight of MRS 2500 tetraammonium salt is 629.29 g/mol . It is soluble to 20 mM in water .- “2-Substitution of adenine nucleotide analogues containing a bicyclo [3.1.0]hexane ring system locked in a northern conformation: enhanced potency as P2Y 1 receptor antagonists” by Kim et al .
- “Stimulation of the P2Y1 receptor up-regulates nucleoside-triphosphate diphosphohydrolase-1 in human retinal pigment epithelial cells” by Lu et al .
科学研究应用
P2Y1 Receptor Antagonist
MRS 2500 tetraammonium salt is a highly potent and selective antagonist of the platelet P2Y1 receptor . The P2Y1 receptor is a subtype of purinergic P2Y receptors which are G protein-coupled receptors that respond to extracellular nucleotides. By acting as an antagonist, MRS 2500 can help in studying the role of P2Y1 receptors in various physiological and pathological processes.
Inhibition of Platelet Aggregation
MRS 2500 has been found to inhibit ADP-induced aggregation of human platelets . This property makes it a valuable tool in studying platelet function and could potentially be used in the development of antiplatelet drugs.
Inhibition of NTPDase1 Upregulation
MRS 2500 inhibits the upregulation of NTPDase1 by ATP γ S . NTPDase1 is an enzyme that regulates the availability of extracellular nucleotides. This could have implications in the study of purinergic signaling.
Prevention of Thrombus Formation
MRS 2500 has been shown to prevent thrombus formation in vivo . This suggests potential applications in the prevention and treatment of thrombotic diseases.
Pharmacological Research
Given its high potency and selectivity, MRS 2500 is a valuable tool in pharmacological research, particularly in studies involving purinergic signaling and platelet function .
Biochemical Research
MRS 2500 can also be used in biochemical research, particularly in studying the biochemical pathways involving the P2Y1 receptor and NTPDase1 .
作用机制
Target of Action
MRS 2500 tetraammonium salt is a highly potent and selective antagonist of the platelet P2Y1 receptor . The P2Y1 receptor is a G-protein coupled receptor that plays a crucial role in platelet activation and aggregation, which are key processes in thrombus formation .
Mode of Action
MRS 2500 tetraammonium salt interacts with the P2Y1 receptor and inhibits its function . It does this by blocking the receptor’s ability to bind with its natural ligand, ADP . This prevents the receptor from activating and triggering the downstream processes that lead to platelet aggregation .
Biochemical Pathways
The primary biochemical pathway affected by MRS 2500 tetraammonium salt is the ADP-induced platelet aggregation pathway . By inhibiting the P2Y1 receptor, MRS 2500 tetraammonium salt prevents ADP from triggering this pathway, thereby inhibiting platelet aggregation . It also inhibits the upregulation of NTPDase1 by ATPγS .
Pharmacokinetics
It is soluble in water up to a concentration of 20 mm , which suggests that it could be readily absorbed and distributed in the body
Result of Action
The primary result of MRS 2500 tetraammonium salt’s action is the inhibition of platelet aggregation . By blocking the P2Y1 receptor, it prevents the activation of the biochemical pathways that lead to platelet aggregation . This has the overall effect of preventing thrombus formation .
属性
IUPAC Name |
azane;[(1R,2S,4S,5S)-4-[2-iodo-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18IN5O8P2.4H3N/c1-15-10-9-11(18-12(14)17-10)19(5-16-9)7-2-8(27-29(23,24)25)13(3-6(7)13)4-26-28(20,21)22;;;;/h5-8H,2-4H2,1H3,(H,15,17,18)(H2,20,21,22)(H2,23,24,25);4*1H3/t6-,7+,8+,13+;;;;/m1..../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTFHHDVLNQSME-AVAGOIHISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C(=NC(=N1)I)N(C=N2)C3CC(C4(C3C4)COP(=O)(O)O)OP(=O)(O)O.N.N.N.N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=C2C(=NC(=N1)I)N(C=N2)[C@H]3C[C@@H]([C@]4([C@@H]3C4)COP(=O)(O)O)OP(=O)(O)O.N.N.N.N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30IN9O8P2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
MRS 2500 tetraammonium salt |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。